2H-Imidazo[4,5-E][1,2,3]benzoxadiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
372964-16-4 |
|---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2H-imidazo[4,5-e][1,2,3]benzoxadiazole |
InChI |
InChI=1S/C7H4N4O/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H |
InChI Key |
PCMLRMRFUXHOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C3=NNOC3=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2h Imidazo 4,5 E 1 2 3 Benzoxadiazole
Electrophilic Substitution Reactions on the 2H-Imidazo[4,5-E]numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole Core
Direct experimental evidence for electrophilic substitution reactions on the 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole core is not extensively documented. However, based on the general reactivity of fused imidazole (B134444) systems, it is anticipated that electrophilic attack would preferentially occur on the imidazole moiety. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. numberanalytics.comglobalresearchonline.net The presence of the electron-withdrawing benzoxadiazole ring is expected to deactivate the fused benzene (B151609) ring towards electrophilic substitution.
The imidazole ring has two nitrogen atoms, one of which is pyrrole-like and contributes to the aromatic sextet, while the other is pyridine-like with a lone pair of electrons in an sp2 hybrid orbital. globalresearchonline.net Electrophilic attack is generally favored at the carbon atoms of the imidazole ring, typically at positions that are not adjacent to the electron-withdrawing fused ring system. quora.comuobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. slideshare.netuobabylon.edu.iq
Table 1: Predicted Electrophilic Substitution Reactions on the Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole Core (Theoretical)
| Reaction Type | Reagents | Predicted Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | Imidazole Ring Carbon |
| Sulfonation | H₂SO₄/SO₃ | Imidazole Ring Carbon |
| Bromination | Br₂ in a suitable solvent | Imidazole Ring Carbon |
Note: This table is based on the general reactivity of imidazole and its derivatives; specific experimental validation for the 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole core is required.
Nucleophilic Attack and Ring Opening Mechanisms
The electron-deficient nature of the benzoxadiazole ring makes it a prime target for nucleophilic attack. This is a well-documented characteristic of benzoxadiazole and its derivatives, which are known to undergo nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov The presence of the fused imidazole ring is not expected to significantly alter this inherent reactivity. Nucleophilic attack can lead to substitution at the carbon atoms of the benzoxadiazole ring, particularly at positions bearing a good leaving group or activated by electron-withdrawing substituents. nih.gov
Furthermore, strong nucleophiles can induce ring-opening of the oxadiazole ring in benzoxadiazole systems. This can be followed by rearrangement to form other heterocyclic structures. For instance, treatment of benzofurazan (B1196253) (a related benzoxadiazole) with ethanolamine (B43304) can lead to ring opening and subsequent formation of quinoxalines. While direct evidence for 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole is lacking, similar ring-opening mechanisms could be envisaged under specific conditions.
Rearrangement Reactions Involving the 2H-Imidazo[4,5-E]numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole Moiety
Rearrangement reactions are a notable feature in the chemistry of fused heterocyclic systems. For a closely related isomer, 3H-imidazo[4,5-e] numberanalytics.compharmaguideline.combenzoxazoles, a thermal rearrangement has been reported. acs.org In this study, new fluorophores of the 3H-imidazo[4,5-e] numberanalytics.compharmaguideline.combenzoxazoles series were synthesized and it was found that these compounds underwent thermal rearrangement to form new 5H-imidazo[4,5-f] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole 3-oxides in moderate yields when heated in acetic acid. acs.org This suggests that the 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole core could also be susceptible to skeletal rearrangements under thermal or acidic conditions, potentially leading to the formation of more stable isomeric structures.
This type of rearrangement often involves a series of bond-breaking and bond-forming steps, leading to a significant alteration of the heterocyclic framework. The driving force for such rearrangements is typically the formation of a thermodynamically more stable isomer.
Table 2: Observed Rearrangement of a Related Imidazo-benzoxazole System
| Starting Material | Conditions | Product | Yield | Reference |
| 3-alkyl-8-phenyl-3H-imidazo[4,5-e] numberanalytics.compharmaguideline.combenzoxazoles | Acetic Acid, Heat | 5-alkyl-8-phenyl-5H-imidazo[4,5-f] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole 3-oxides | Moderate | acs.org |
Oxidation and Reduction Processes of 2H-Imidazo[4,5-E]numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole
The oxidation and reduction of 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole are expected to involve both the imidazole and the benzoxadiazole rings. The imidazole ring is generally resistant to oxidation but can be degraded by strong oxidizing agents like hydrogen peroxide. slideshare.netslideshare.net The benzoxadiazole moiety, on the other hand, can be susceptible to both oxidation and reduction depending on the reagents and reaction conditions.
Electrochemical studies on 2,1,3-benzoxadiazole derivatives have shown that they can undergo reduction processes. researchgate.netfrontiersin.org The reduction of the N-oxide precursor is a common method for the synthesis of benzoxadiazoles. frontiersin.org It is plausible that the benzoxadiazole part of the fused system could be reduced to the corresponding o-phenylenediamine (B120857) derivative under appropriate reducing conditions.
Functional Group Interconversions on 2H-Imidazo[4,5-E]numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole Derivatives
Functional group interconversions on derivatives of 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole would follow standard organic transformations, provided the reagents used are compatible with the heterocyclic core. For instance, if the molecule bears a nitro group, it could be reduced to an amino group. Similarly, a halogen substituent could be replaced via nucleophilic substitution or participate in cross-coupling reactions.
The synthesis of derivatives often involves the introduction and subsequent modification of functional groups. For example, in the synthesis of related 2,1,3-benzoxadiazole derivatives, functional groups are introduced and manipulated to build more complex structures. pharmaguideline.com These transformations include standard reactions such as esterification, amidation, and carbon-carbon bond-forming reactions like the Suzuki or Sonogashira couplings on halogenated precursors. The stability of the 2H-Imidazo[4,5-E] numberanalytics.compharmaguideline.comslideshare.netbenzoxadiazole core under the conditions of these reactions would be a critical factor.
Advanced Spectroscopic and Structural Elucidation of 2h Imidazo 4,5 E 1 2 3 Benzoxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex heterocyclic systems like 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole. By analyzing the chemical shifts, coupling constants, and through-space correlations, the precise regiochemistry and constitution of the molecule can be confirmed. researchgate.net
For the proton (¹H) NMR spectrum, the aromatic protons on the benzo and imidazo (B10784944) rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. nih.govresearchgate.net The exact chemical shifts would be influenced by the electron-withdrawing nature of the fused oxadiazole ring. In the carbon-¹³ (¹³C) NMR spectrum, the aromatic carbons would appear in the δ 110-160 ppm range. nih.govresearchgate.net The quaternary carbons at the ring fusion points and those bonded to heteroatoms would have distinct chemical shifts crucial for confirming the correct isomer. researchgate.net
Advanced 2D NMR techniques are essential for unambiguous assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing the regiochemistry of the fused rings by identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For instance, correlations from the imidazole (B134444) N-H proton to carbons in the benzoxadiazole moiety would definitively confirm the [4,5-E] fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy) , while primarily used for stereochemical analysis in non-planar molecules, can help confirm the regiochemical assignment in planar systems by showing spatial proximity between protons on different rings. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic C-H (Benzo) | 7.0 - 8.5 | Influenced by substitution and fusion. |
| Aromatic C-H (Imidazo) | 7.5 - 9.0 | Typically downfield due to adjacent nitrogens. | |
| Imidazole N-H | > 10.0 | Broad signal, position is solvent-dependent. | |
| ¹³C | Aromatic C-H | 110 - 135 | |
| Aromatic C-quaternary | 130 - 160 | Includes ring fusion and heteroatom-bound carbons. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure. The analysis of vibrational modes for 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole would reveal characteristic frequencies for the fused aromatic system.
In the IR spectrum, key absorptions would include:
N-H Stretching: A broad band in the 3100-3400 cm⁻¹ region, characteristic of the imidazole N-H group.
Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.
C=N and C=C Stretching: A series of strong to medium bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic rings. nih.gov
Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would complement the IR data. It is highly effective for characterizing the skeletal modes of the fused aromatic core. mdpi.com Specific Raman bands can be used to discriminate between tautomers and analyze molecular packing and orientation on surfaces. mdpi.com For instance, shifts in the imidazole ring modes, such as the ν(C4=C5) vibration typically found around 1580 cm⁻¹, can indicate changes in the electronic structure or intermolecular interactions. mdpi.com
Table 2: Expected Characteristic Vibrational Modes for 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3400 | IR | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium, Sharp |
| C=N / C=C Ring Stretches | 1450 - 1650 | IR, Raman | Strong-Medium |
| Ring Breathing/Skeletal Modes | 900 - 1400 | IR, Raman | Variable |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | IR | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. For 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺). semanticscholar.org
Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate the ions. nih.gov The subsequent fragmentation of the molecular ion provides a roadmap of the molecule's structure. A plausible fragmentation pathway for this compound would likely involve initial cleavages in the energetically weakest part of the molecule, the oxadiazole ring. raco.catresearchgate.net
Key fragmentation steps could include:
Loss of Nitrogen: A characteristic fragmentation for many nitrogen-rich heterocycles is the elimination of a stable dinitrogen molecule (N₂), which would result in a significant fragment ion at [M-28]⁺.
Loss of Carbon Monoxide: Following the loss of N₂, the remaining oxygen-containing fragment could eliminate carbon monoxide (CO), leading to a further fragment at [M-28-28]⁺.
Imidazole Ring Cleavage: Fragmentation of the imidazole ring could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at [M-27]⁺ or subsequent fragments thereof.
The fragmentation pattern serves as a structural confirmation, and the relative abundance of the fragment ions can provide information about the stability of different parts of the molecule. researchgate.net
Table 3: Plausible Mass Spectrometric Fragments for 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole (C₇H₄N₄O, MW ≈ 160.13)
| Fragment Ion | m/z (approx.) | Proposed Neutral Loss | Notes |
| [M+H]⁺ | 161 | - | Molecular ion (ESI) |
| [M]⁺• | 160 | - | Molecular ion (EI) |
| [M-N₂]⁺• | 132 | N₂ | Characteristic loss from the oxadiazole ring. |
| [M-N₂-CO]⁺• | 104 | N₂, CO | Subsequent fragmentation of the benzofuran-like intermediate. |
| [M-HCN]⁺• | 133 | HCN | Cleavage of the imidazole ring. |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique would determine accurate bond lengths, bond angles, and torsion angles for 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole. nih.gov
Analysis of analogous fused heterocyclic systems suggests that the core structure of this compound would be largely planar. nih.govmdpi.com X-ray analysis would confirm the degree of planarity and reveal any minor deviations. mdpi.com Crucially, this method elucidates the intermolecular interactions that govern the crystal packing. mdpi.com For this molecule, the key interactions are expected to be:
Hydrogen Bonding: The imidazole N-H donor and the nitrogen atoms of the imidazole and oxadiazole rings can act as hydrogen bond acceptors, leading to the formation of chains, sheets, or more complex 3D networks. mdpi.com
π–π Stacking: The planar aromatic surfaces of the molecules are likely to engage in π–π stacking interactions, where the rings pack in a face-to-face or offset manner, contributing significantly to the stability of the crystal lattice. mdpi.com
The crystal structure provides invaluable data for understanding the material's bulk properties and for validating the results of theoretical calculations.
Table 4: Expected Crystallographic Parameters based on Analogous Fused Heterocycles
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. mdpi.commdpi.com |
| Space Group | e.g., P2₁/n, P-1 | Defines the specific symmetry elements within the unit cell. mdpi.commdpi.com |
| Intermolecular Interactions | Hydrogen Bonding, π–π Stacking | Governs crystal packing and solid-state properties. |
| Molecular Geometry | Largely Planar | Confirms the aromatic, fused-ring structure. |
Electronic Absorption and Emission Spectroscopy: Photophysical Properties
The extended π-conjugated system of 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole suggests it will possess interesting photophysical properties, including UV-visible absorption and fluorescence emission. mdpi.comfrontiersin.org
Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to show strong absorption bands in the UV or near-visible region, corresponding to π-π* electronic transitions within the aromatic system. frontiersin.org The position of the absorption maximum (λ_abs) and the molar extinction coefficient (ε) are characteristic of the compound's electronic structure. In some fused heterocyclic systems, intramolecular charge transfer (ICT) bands can also be observed, which are often sensitive to solvent polarity. frontiersin.org
Emission Spectroscopy: Upon excitation, many fused benzimidazole (B57391) and benzoxadiazole derivatives exhibit strong fluorescence. mdpi.comfrontiersin.org The emission spectrum would be red-shifted with respect to the absorption spectrum, with the difference known as the Stokes shift. frontiersin.org Large Stokes shifts are often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is common in molecules exhibiting ICT. frontiersin.org The fluorescence quantum yield (Φ_f) quantifies the efficiency of the emission process. The photophysical properties, including λ_abs, λ_em, and Φ_f, are often highly dependent on the solvent environment (solvatochromism). researchgate.net
Table 5: Representative Photophysical Data for Analogous Benzoxadiazole Fluorophores
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Chloroform | ~419 | ~490 | ~3779 | ~0.5 |
| Dichloromethane | ~425 | ~515 | - | - |
| Toluene | ~415 | ~475 | - | - |
| Acetonitrile | ~420 | ~540 | - | - |
Data is representative of D-π-A systems containing a 2,1,3-benzoxadiazole core and may differ for the target compound. frontiersin.org
Chiroptical Properties of Enantiomerically Pure 2H-Imidazo[4,5-E]rsc.orgsemanticscholar.orgnih.govbenzoxadiazole Derivatives
While the parent 2H-Imidazo[4,5-E] rsc.orgsemanticscholar.orgnih.govbenzoxadiazole is an achiral molecule, chiral derivatives can be synthesized to study their chiroptical properties. This is typically achieved by introducing a stereogenic center, often via a substituent attached to the heterocyclic core, for example, by synthesizing derivatives from enantiopure α-amino acids. researchgate.net
The characterization of such enantiomerically pure derivatives involves specialized spectroscopic techniques that measure the differential interaction of the molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. An ECD spectrum of a chiral derivative would show positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions, providing information about the absolute configuration of the stereogenic centers. rsc.orgnih.gov
Circularly Polarized Luminescence (CPL): CPL is the emission analogue of ECD, measuring the difference in intensity of left- and right-circularly polarized light emitted from a chiral fluorophore. rsc.orgnih.gov The key metric in CPL is the luminescence dissymmetry factor (g_lum), which quantifies the degree of polarization in the emitted light. nih.govnih.gov Materials with strong CPL are of interest for applications in 3D displays, optical data storage, and security inks. nih.gov
The study of chiroptical properties in derivatives would provide deeper insight into the relationship between molecular structure and its interaction with polarized light, opening avenues for the development of advanced functional materials. rsc.org
Theoretical and Computational Investigations of 2h Imidazo 4,5 E 1 2 3 Benzoxadiazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
No specific Density Functional Theory (DFT) or ab initio calculations for 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole are available in the reviewed literature. Such studies on related imidazole-fused heterocycles are used to determine optimized geometries, electronic properties, and spectroscopic signatures. For instance, DFT calculations have been successfully employed to confirm the structures of new fluorescent derivatives of Imidazo[4′,5′:3,4]benzo[c]isoxazole, a structural isomer. nih.gov
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole. In computational studies of similar heterocyclic systems, FMO analysis is crucial for understanding the molecule's reactivity, with the HOMO indicating nucleophilic sites and the LUMO indicating electrophilic sites. najah.eduyoutube.com The energy gap between HOMO and LUMO is used to assess the molecule's chemical stability and reactivity. najah.edu
Charge Distribution and Electrostatic Potential Mapping
There are no published studies on the charge distribution or Molecular Electrostatic Potential (MEP) mapping for 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole. MEP maps are valuable tools for predicting the reactive sites for electrophilic and nucleophilic attacks. najah.edunih.gov For related benzimidazole (B57391) and benzoxazole (B165842) structures, MEP calculations show negative potential regions (electron-rich, prone to electrophilic attack) localized over heteroatoms like nitrogen and oxygen, while positive regions are typically found around hydrogen atoms. nih.govresearchgate.net
Tautomerism and Isomerization Pathways
Specific research on the tautomerism and isomerization pathways of 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole is not available. Tautomerism is a known phenomenon in imidazole-containing systems, where a labile proton can shift between nitrogen atoms, leading to different tautomeric forms. researchgate.netresearchgate.net Computational studies would be necessary to determine the relative energies and stability of potential tautomers of the target compound.
Reaction Pathway Modeling and Transition State Characterization
No reaction pathway models or transition state characterizations have been published for 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole. DFT calculations are often used to elucidate reaction mechanisms, such as cyclization reactions in the synthesis of related imidazole-fused benzoxazepines, by modeling the energies of intermediates and transition states. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no literature available on molecular dynamics (MD) simulations performed on 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole. MD simulations are typically used to study the conformational stability of a molecule and its interactions with other molecules, such as a protein target or solvent, over time. svkm-iop.ac.innih.gov These simulations provide insights into the stability of ligand-protein complexes, which is crucial in drug design. najah.edunih.gov
In Silico Prediction of Ligand-Target Interactions
While in silico methods are widely used for predicting the interaction of imidazole-containing compounds with biological targets, no such studies have been specifically reported for 2H-Imidazo[4,5-E] kvv.edu.innih.govnih.govbenzoxadiazole. nih.govnih.gov Molecular docking, a key in silico technique, predicts the preferred binding orientation of a ligand to a target protein, and the results are often validated and refined using molecular dynamics simulations. nih.govnih.gov
Derivatization and Structure Activity/property Relationship Studies of 2h Imidazo 4,5 E 1 2 3 Benzoxadiazole
Synthetic Strategies for Regioselective Functionalization
The regioselective functionalization of the 2H-Imidazo[4,5-E] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole core is crucial for synthesizing derivatives with tailored properties. While the parent scaffold is complex, synthetic strategies can be inferred from established methods for its constituent heterocycles, namely benzoxadiazoles and imidazoles. Key approaches focus on late-stage C-H functionalization and cross-coupling reactions, which offer modularity and efficiency.
One of the most powerful techniques for introducing functional groups at specific positions is the Iridium-catalyzed C-H borylation. This method allows for the regioselective installation of versatile boryl groups, which can then be subjected to a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. researchgate.net For the related 2,1,3-benzothiadiazole (B189464) system, this has enabled access to 5-boryl and 4,6-diboryl building blocks. researchgate.net
Transition metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are indispensable for creating extended π-conjugated systems. researchgate.net These reactions typically involve a halogenated or borylated imidazo-benzoxadiazole precursor, which can be coupled with a variety of organostannane or organoboron reagents. Another important strategy is the Sonogashira cross-coupling, which introduces acetylenic linkers that help maintain molecular planarity and extend conjugation effectively. researchgate.net
Furthermore, nucleophilic aromatic substitution (SNAr) reactions are viable, particularly if a versatile reactive group, such as a sulfone, is present on the ring. nih.gov This allows for the introduction of a diverse array of nucleophiles. For complex fused systems like imidazo[1,2-a]pyridines, various site-selective C-H functionalization methods, both metal-catalyzed and metal-free, have been developed to modify each position on the scaffold. rsc.org These established methodologies provide a robust toolbox for the targeted synthesis of 2H-Imidazo[4,5-E] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives.
Impact of Substituents on Electronic Structure and Reactivity
The electronic properties of 2H-Imidazo[4,5-E] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole are governed by the interplay between the electron-deficient benzoxadiazole moiety and the more electron-rich imidazole (B134444) ring. This inherent donor-acceptor character can be finely tuned by introducing various substituents, which directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its reactivity and photophysical behavior. nih.govresearchgate.net
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting how substituents will affect the electronic structure. researchgate.netresearchgate.net Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) attached to the ring system will generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) will lower the LUMO energy level. researchgate.netmdpi.com Both types of substitutions typically lead to a reduction in the HOMO-LUMO energy gap (Egap), which is a key parameter determining the electronic and optical properties of the molecule. mdpi.com
The reactivity of the molecule is also modulated by these substitutions. A smaller energy gap, for instance, implies increased chemical reactivity and polarizability. researchgate.net Global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated to quantify these effects. researchgate.net For example, studies on related benzothiazole (B30560) derivatives have shown that substituting with a -NO₂ group significantly lowers both HOMO and LUMO energies, resulting in a reduced energy gap. mdpi.com This precise control over the electronic landscape is fundamental to designing molecules for specific applications in organic electronics.
Table 1: Predicted Impact of Substituents on the Electronic Properties of the Imidazo-benzoxadiazole Core
| Substituent (R) | Type | Expected Effect on EHOMO | Expected Effect on ELUMO | Expected Effect on Energy Gap (Egap) |
|---|---|---|---|---|
| -H (Unsubstituted) | Reference | Baseline | Baseline | Baseline |
| -OCH₃ | Electron-Donating (EDG) | Increase | Slight Increase | Decrease |
| -N(CH₃)₂ | Strong EDG | Significant Increase | Increase | Significant Decrease |
| -CN | Electron-Withdrawing (EWG) | Slight Decrease | Decrease | Decrease |
| -NO₂ | Strong EWG | Decrease | Significant Decrease | Significant Decrease |
Modulation of Photophysical Attributes through Structural Modification
The photophysical properties of 2H-Imidazo[4,5-E] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole derivatives, such as their absorption and fluorescence characteristics, are directly linked to their electronic structure. Structural modifications provide a powerful means to modulate these attributes for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
A key strategy for tuning photophysical properties is the creation of molecules with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture. frontiersin.org In this design, the electron-accepting (A) imidazo-benzoxadiazole core is connected via π-conjugated linkers (e.g., ethynyl (B1212043) groups) to electron-donating (D) terminal groups. frontiersin.orgresearchgate.net This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which often results in desirable properties such as large Stokes shifts, high fluorescence quantum yields, and strong solvatochromism (a significant shift in emission color depending on solvent polarity). researchgate.netresearchgate.net
Derivatives of the related 2,1,3-benzoxadiazole have demonstrated these principles effectively. For instance, linking the benzoxadiazole core to π-conjugated systems results in absorption in the visible region (~420-440 nm) and strong, solvent-dependent fluorescence in the blue-green to green region of the spectrum. researchgate.netresearchgate.net The extension of the π-system or the use of stronger donor groups typically induces a bathochromic (red) shift in both the absorption and emission maxima. researchgate.net The nature of the heteroatoms within the scaffold also plays a role; for example, substituting a benzoxadiazole core with a benzothiadiazole (sulfur instead of oxygen) can subtly alter the emission wavelengths and quantum efficiencies. researchgate.netnih.gov
Table 2: Influence of Structural Modifications on Photophysical Properties of Benzoxadiazole-Based Fluorophores
| Structural Modification | Typical Effect on λabs (Absorption) | Typical Effect on λem (Emission) | Typical Effect on Stokes Shift | Typical Effect on Quantum Yield (ΦF) |
|---|---|---|---|---|
| Addition of EDGs | Red-shift | Red-shift | Increase | Variable |
| Addition of EWGs | Red-shift | Red-shift | Increase | Often Decreases |
| Extension of π-Conjugation | Significant Red-shift | Significant Red-shift | Variable | Variable |
| Increasing Solvent Polarity (for ICT dyes) | Minor Shift | Significant Red-shift | Significant Increase | Often Decreases |
| Planarization of Molecular Structure | Red-shift | Red-shift | Decrease | Increase |
Influence of Derivatization on Molecular Recognition and Binding
The derivatization of the 2H-Imidazo[4,5-E] nih.govresearchgate.netfrontiersin.orgbenzoxadiazole scaffold is a powerful strategy for designing molecules capable of specific molecular recognition and binding events, which is particularly relevant in medicinal chemistry and chemical sensing. By introducing specific functional groups at selected positions, derivatives can be tailored to interact with biological targets like proteins or nucleic acids.
The design of such molecules often involves computational methods like molecular docking to predict binding modes and affinities. researchgate.netnih.gov These in silico studies help guide the synthetic effort by identifying which substituents are likely to form favorable interactions—such as hydrogen bonds, π-π stacking, or hydrophobic interactions—with a target's binding site. For instance, studies on imidazo-thiadiazole derivatives as potential HIV-1 protease inhibitors revealed that specific substitutions significantly influenced the docking score and binding energy. researchgate.net Similarly, derivatives of Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone were designed as dihydrofolate reductase (DHFR) inhibitors, where key interactions included hydrogen bonding with specific amino acid residues like Glu30 and π-cation interactions with Arg22. nih.gov
The benzoxadiazole moiety itself has been incorporated into fluorescent probes for biological targets. Derivatives of 4-nitro-2,1,3-benzoxadiazole (B59055) have been synthesized and evaluated as fluorescent ligands for sigma receptors, demonstrating that the core can act as a useful fluorophore in targeted probes. rsc.org The introduction of chiral centers or specific linking groups can further enhance binding affinity and selectivity for a given target. researchgate.net Therefore, the strategic functionalization of the imidazo-benzoxadiazole core can transform it into a highly specific probe or a potent bioactive agent.
Molecular Mechanisms of Action in Biological Systems Non Clinical Focus
Exploration of Molecular Targets and Binding Interactions
The imidazole (B134444) scaffold is a prevalent feature in many biologically active compounds, and its fusion with other heterocyclic rings, such as benzoxadiazole, can confer specific binding affinities to various biomolecules.
Enzyme Inhibition Mechanisms
Derivatives of fused imidazoles have been identified as potent inhibitors of several key enzymes, suggesting potential mechanisms of action for 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole.
Tubulin Polymerization: A significant body of research points to the inhibition of tubulin polymerization as a primary anticancer mechanism for many imidazo-fused compounds. For instance, a series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-linked oxindoles have demonstrated potent anti-proliferative activity by inhibiting tubulin assembly, leading to cell cycle arrest in the G2/M phase. nih.gov Similarly, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates have been shown to occupy the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis. johnshopkins.edunih.gov This suggests that the planar, heterocyclic structure of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole could potentially interact with tubulin, disrupting the formation of microtubules essential for cell division.
Specific Protein Inhibition: Beyond tubulin, various imidazo-containing scaffolds have been shown to inhibit specific protein kinases and other enzymes. For example, certain imidazo[2,1-b]oxazole derivatives have been investigated as inhibitors of BRAF kinase, a key enzyme in some cancers. nih.gov Other related structures have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and transient receptor potential melastatin 2 (TRPM2). nih.govnih.gov The specific electronic and steric properties of the 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole ring system would ultimately determine its selectivity and potency against such protein targets.
| Compound Class | Enzyme Target | Mechanism of Action | Reference |
|---|---|---|---|
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-linked oxindoles | Tubulin | Inhibition of tubulin assembly, leading to G2/M phase arrest. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole conjugates | Tubulin | Binds to the colchicine site, disrupting microtubule formation. | johnshopkins.edunih.gov |
| Imidazo[2,1-b]oxazole derivatives | BRAF kinase | Inhibition of kinase activity. | nih.gov |
| Benzo[d]imidazo[1,2-a]imidazole derivatives | TRPM2 | Inhibition of the ion channel. | nih.gov |
| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone analogues | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR, crucial for nucleotide synthesis. | nih.gov |
Nucleic Acid Intercalation and Binding Modes
The planar aromatic structure of many heterocyclic compounds, including those with an imidazole core, allows for intercalation between the base pairs of DNA. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on 2-substituted benzimidazo[1,2-a]quinolines have demonstrated that these molecules can act as strong DNA-binding and intercalative agents. rsc.org Furthermore, novel derivatives combining imidazo[1,2-a]pyrazine (B1224502) and 1H-benzo[d]imidazole scaffolds have been shown to intercalate into DNA base pairs. nih.gov The potential for 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole to interact with DNA is therefore a plausible mechanism of action, likely influenced by its specific geometry and electronic properties. The binding affinity and mode (intercalation vs. groove binding) would be key determinants of its biological activity. nih.govresearchgate.net
Investigation of Cellular Pathway Modulation at a Molecular Level
The interaction of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole with molecular targets can trigger a cascade of events within the cell, leading to the modulation of various cellular pathways.
Apoptosis Induction Pathways
A common outcome of the action of cytotoxic imidazo-derivatives is the induction of apoptosis, or programmed cell death. This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For example, hybrid molecules containing a benzo researchgate.netresearchgate.netimidazo[1,2-d] nih.govnih.govresearchgate.netthiadiazole moiety have been shown to induce apoptosis in human myeloid leukemia cells through the activation of caspase-3 and the early release of cytochrome c from mitochondria, a key event in the intrinsic pathway. nih.gov Other novel imidazo-benzamide derivatives have also been found to induce apoptosis by targeting epigenetic regulatory proteins like DNA Methyltransferase 1 (DNMT1). nih.gov The disruption of microtubule dynamics by tubulin inhibitors, a potential action of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole, is also a well-known trigger for the apoptotic cascade. nih.gov
Antimicrobial Mechanisms
The imidazole ring is a core component of many antimicrobial agents. Fused imidazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. niscpr.res.innih.govnih.govscielo.brresearchgate.net The precise molecular mechanisms underlying their antimicrobial effects can vary. For some quaternary ammonium (B1175870) compounds containing a 5H-pyrrolo[1,2-a]imidazole structure, the mechanism is thought to involve the impairment of cell membrane permeability. nih.gov Other derivatives may inhibit specific microbial enzymes essential for survival. The antimicrobial potential of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole would likely depend on its ability to penetrate microbial cell walls and interact with specific intracellular targets. mdpi.com
Computational Modeling of Biological Interactions
In the absence of extensive empirical data, computational modeling provides a valuable tool for predicting the biological interactions of 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole. Molecular docking and molecular dynamics simulations can be used to model the binding of the compound to the active sites of various enzymes and receptors.
Studies on related imidazo-fused systems have successfully employed these techniques to elucidate binding modes and structure-activity relationships. For instance, molecular docking of imidazo[2,1-b]oxazole derivatives with BRAF kinase has helped to understand the interactions at the receptor's active site. nih.gov Similarly, computational studies on imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have predicted their binding to the colchicine-binding site of tubulin and their inhibitory activity against Pim-1 protein. nih.govresearchgate.net Such in silico approaches could be applied to 2H-Imidazo[4,5-E] nih.govnih.govnih.govbenzoxadiazole to predict its most likely molecular targets and guide further experimental investigation. nih.govresearchgate.net
| Compound Class | Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]oxazole derivatives | BRAF kinase | 3D-QSAR, Molecular Docking, MD Simulations | Identified stable binding in the active site and predicted binding free energies. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole conjugates | Tubulin | Molecular Docking | Predicted occupation of the colchicine binding site. | nih.gov |
| Imidazo[2,1-b] nih.govnih.govresearchgate.net thiadiazole derivatives | Pim-1 protein | Molecular Docking, MD Simulations | Predicted prominent interactions with the active site and confirmed structural stability. | researchgate.net |
| Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone analogues | Dihydrofolate Reductase (DHFR) | Molecular Modeling | Identified key hydrogen bonding and π-π interactions at the binding site. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Antimycobacterial targets | Pharmacophore Generation, 3D-QSAR, MD Simulations | Developed a pharmacophore model and a predictive 3D-QSAR model. | researchgate.net |
Advanced Applications and Potential in Chemical Science
Role as Intermediates and Reagents in Organic Synthesis
No literature is available describing the use of 2H-Imidazo[4,5-E]benzoxadiazole as a synthetic intermediate or reagent in organic chemistry.
Application in Material Science: Functional Dyes and Optoelectronic Materials
There are no published studies on the application of 2H-Imidazo[4,5-E]benzoxadiazole in the development of functional dyes or optoelectronic materials.
Development as Fluorescent Probes and Sensors
The development or evaluation of 2H-Imidazo[4,5-E]benzoxadiazole as a fluorescent probe or chemical sensor has not been reported in scientific publications.
Contribution to Chemoinformatics and Library Design for Compound Screening
No chemoinformatic studies, quantitative structure-activity relationship (QSAR) analyses, or inclusion of 2H-Imidazo[4,5-E]benzoxadiazole in library design for compound screening have been documented.
Emerging Research Avenues and Challenges for 2h Imidazo 4,5 E 1 2 3 Benzoxadiazole Research
Asymmetric Synthesis and Enantioselective Transformations
The development of chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a compound can exhibit vastly different biological activities. For complex fused systems like imidazopyridines, which share structural motifs with the target compound, asymmetric synthesis has become a critical area of investigation.
Currently, the catalytic asymmetric synthesis of many imidazole-fused heterocycles remains underexplored. nih.govnih.gov A significant challenge lies in controlling the stereochemistry during the formation of the heterocyclic core. Future research on 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole would need to address the development of stereoselective synthetic routes. An emerging and efficient approach involves asymmetric multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials. nih.govnih.gov For instance, the use of chiral phosphoric acid catalysts has proven successful in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, achieving high yields and excellent enantioselectivities. nih.govnih.gov This strategy could serve as a foundational model for developing enantioselective transformations for the 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole scaffold.
Another established method for achieving stereoselectivity is the use of chiral auxiliaries. Asymmetric Mannich reactions of imidazo[2,1-b]thiazole derivatives with sulfinyl aldimines have demonstrated exceptionally high stereoselectivity, presenting a viable pathway for preparing new classes of biologically relevant compounds. rsc.org
Table 1: Asymmetric Synthesis Strategies in Related Imidazole-Fused Systems
| Method | Catalyst/Auxiliary | Target Compound Class | Key Advantage |
|---|---|---|---|
| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Imidazo[1,2-a]pyridines | High efficiency, modularity, excellent enantioselectivity nih.govnih.gov |
Novel Catalyst Development for Efficient Synthesis
The synthesis of complex heterocyclic compounds often relies on catalytic processes to ensure efficiency, selectivity, and sustainability. For the synthesis of 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole, the development of novel catalysts will be crucial for overcoming the challenges of ring formation and functionalization.
Research into related benzimidazole (B57391) and benzoxazole (B165842) structures highlights several promising catalytic avenues. Base-mediated cyclization reactions, for example, have been employed for the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov Furthermore, the pursuit of green chemistry has led to the development of catalyst-free synthetic procedures. Microwave-assisted, catalyst-free synthesis in water has been successfully used for creating benzo[d]imidazo[2,1-b]thiazoles, offering a rapid and environmentally benign route. rsc.org
For functionalization, metal-catalyzed cross-coupling reactions are indispensable. Palladium-catalyzed reactions, such as the Sonogashira cross-coupling, are frequently used to introduce substituents onto heterocyclic cores. nih.gov The development of heterogeneous nano copper(I) catalysts also represents a frontier in synthesizing hybrid molecules containing imidazole (B134444) cores, offering advantages in catalyst recovery and reuse. researchgate.net
Table 2: Catalytic and Synthetic Methods for Related Heterocycles
| Method | Catalyst/Conditions | Target Compound Class | Key Advantage |
|---|---|---|---|
| Base-Mediated Cyclization | Sodium Hydride (NaH) | Imidazole-fused 1,4-benzoxazepines | Efficient 7-exo-dig cyclizations nih.gov |
| Microwave-Assisted Synthesis | Catalyst-free, Water | Benzo[d]imidazo[2,1-b]thiazoles | Green, rapid, transition-metal-free rsc.org |
| Sonogashira Cross-Coupling | Palladium Complex | Benzimidazole derivatives | C-C bond formation nih.gov |
Integration into Advanced Polymeric and Supramolecular Architectures
The unique electronic properties of heterocyclic compounds make them attractive building blocks for advanced materials. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, an analogue of benzoxadiazole, is a key component in many tunable fluorophores and has been widely used in materials science as a building block for conjugated polymers, particularly in components for solar cells. nih.gov The electron-deficient nature of the BTD core is advantageous for creating materials with specific electronic and optical properties. nih.gov
Extrapolating from this, the 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole core could potentially be integrated into polymeric backbones to create novel materials. The challenge lies in developing synthetic methods to polymerize these units while maintaining control over the material's properties. Research would need to focus on creating functionalized monomers of the target compound that can undergo polymerization reactions. The resulting polymers could have applications in organic electronics, sensors, or as specialized coatings. Supramolecular architectures, formed through non-covalent interactions, also present an intriguing possibility for creating self-assembling systems with unique functions.
Exploration of Unique Photophysical Phenomena
Derivatives of benzoxadiazole and benzothiadiazole are well-known for their fluorescent properties. frontiersin.orgnih.gov These compounds often exhibit high photostability, large Stokes shifts, and solvatochromic behavior, where the color of their fluorescence changes with the polarity of the solvent. nih.gov
Research on 2,1,3-benzoxadiazole derivatives has shown that they can act as fluorophores with strong, solvent-dependent fluorescence emission in the blue-green region of the spectrum. researchgate.net These properties are often attributed to an intramolecular charge transfer (ICT) state. researchgate.net The photophysical characteristics are highly tunable through chemical modification of the core structure. frontiersin.orgresearchgate.net
For 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole, a key research avenue would be the synthesis of various derivatives and a thorough investigation of their photophysical properties using UV-vis absorption and fluorescence spectroscopy. nih.gov Understanding the structure-property relationships would be essential. Challenges include predicting and controlling the emission wavelengths and quantum yields. Such studies could lead to the development of novel fluorescent probes for bioimaging or advanced materials for optical devices.
Table 3: Photophysical Properties of Related Benzoxadiazole Fluorophores
| Property | Typical Value/Observation | Significance |
|---|---|---|
| Absorption Maximum (λabs) | ~419 nm | Absorption in the visible region researchgate.net |
| Fluorescence Emission (ΦFL) | ~0.5 (solvent-dependent) | Strong emission suitable for imaging applications researchgate.net |
| Stokes Shift | ~3,779 cm-1 | Large shift, minimizes self-quenching researchgate.net |
Addressing Synthetic Accessibility and Scalability
For any novel compound to move from academic curiosity to practical application, its synthesis must be accessible and scalable. A significant challenge for the future of 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole research will be the development of synthetic routes that are not only efficient but also practical for producing larger quantities of the material.
The development of a scalable synthesis was recently demonstrated for a novel 2H-thiazolo[4,5-d] frontiersin.orgresearchgate.netnih.govtriazole system, where a route was established that allowed for the production of several grams in a single batch. nih.gov This involved optimizing each step of the reaction sequence and ensuring that intermediates could be purified without complex chromatographic methods. nih.gov Applying a similar mindset to the synthesis of 2H-Imidazo[4,5-E] frontiersin.orgresearchgate.netnih.govbenzoxadiazole will be critical for enabling its broader study and potential application in medicinal chemistry or materials science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
